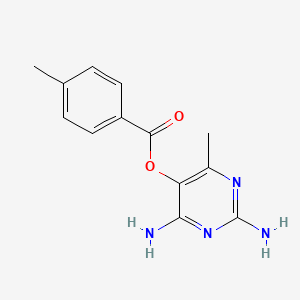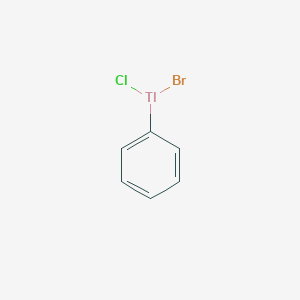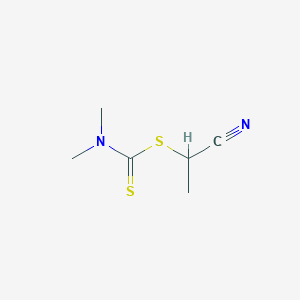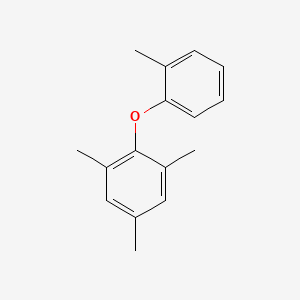
2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate is an organic compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of two amino groups attached to a pyrimidine ring, along with a methyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate typically involves the reaction of 2,4-diamino-6-methylpyrimidine with 4-methylbenzoic acid. The reaction is carried out under specific conditions to ensure the formation of the desired ester linkage. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted aminopyrimidines .
Scientific Research Applications
2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as tuberculosis and cancer.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase, which plays a crucial role in the synthesis of nucleotides. By inhibiting this enzyme, the compound can disrupt DNA synthesis and cell division, leading to its potential use as an anticancer and antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloropyrimidine: This compound is similar in structure but contains a chlorine atom instead of a methyl group.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound has a phenyl and ethyl group attached to the pyrimidine ring, making it structurally similar but with different substituents.
Uniqueness
2,4-Diamino-6-methylpyrimidin-5-yl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
61581-10-0 |
|---|---|
Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
(2,4-diamino-6-methylpyrimidin-5-yl) 4-methylbenzoate |
InChI |
InChI=1S/C13H14N4O2/c1-7-3-5-9(6-4-7)12(18)19-10-8(2)16-13(15)17-11(10)14/h3-6H,1-2H3,(H4,14,15,16,17) |
InChI Key |
IYKOFZUFGJAHCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(N=C(N=C2N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)




![2-Hexyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593032.png)
methanone](/img/structure/B14593036.png)


![4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14593047.png)

![3-{3-[Dibutyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14593062.png)

